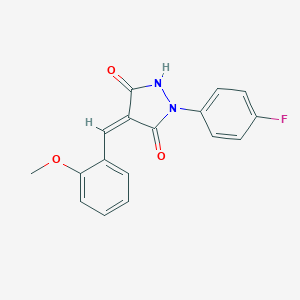![molecular formula C17H12F3NO B471730 1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde CAS No. 192997-22-1](/img/structure/B471730.png)
1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
Overview
Description
“1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C17H12F3NO . It is related to other compounds such as 1-[3-(trifluoromethyl)benzyl]piperazine and 1-[3-(trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid , which have been studied for their properties and potential applications.
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C17H12F3NO . It contains an indole ring, a carbaldehyde group, and a trifluoromethyl group attached to a benzyl group .Scientific Research Applications
Palladacycles Design and Catalysis
- Singh et al. (2017) explored the synthesis of palladacycles with an indole core, which included derivatives of 1H-indole-3-carbaldehyde. These compounds were found to be efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Synthesis of Indol-3-ones
- Bourlot et al. (1994) reported on the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes to synthesize 1,2-dihydro-3H-indol-3-ones, showing the versatility of this compound in organic synthesis (Bourlot et al., 1994).
Gold-Catalyzed Cycloisomerizations
- A study by Kothandaraman et al. (2011) demonstrated the use of 1H-indole-2-carbaldehydes in gold(I)-catalyzed cycloisomerization, leading to the formation of 1H-indole-2-carbaldehydes and related compounds (Kothandaraman et al., 2011).
Novel Heterocyclic Compound Synthesis
- Mubarak (2017) synthesized a novel heterocyclic compound using Indole-3-carbaldehyde, demonstrating its potential in creating new bioactive molecules (Mubarak, 2017).
Anticancer Agents Synthesis
- Anwar et al. (2023) developed a method for synthesizing indole-3-substituted-2-benzimidazoles using 1H-indole-3-carbaldehyde, which showed efficacy as anticancer agents (Anwar et al., 2023).
Crystallographic Studies
- Ali et al. (2005) studied the crystallography of 5-bromo-1H-indole-3-carbaldehyde derivatives, highlighting the structural aspects of such compounds (Ali et al., 2005).
Computational and Spectroscopic Analysis
- Fatima et al. (2022) conducted comprehensive experimental and computational studies on 1H-Indole-3-Carbaldehyde, providing insights into its molecular properties (Fatima et al., 2022).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with various biological targets, potentially leading to a wide range of biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)14-5-3-4-12(8-14)9-21-10-13(11-22)15-6-1-2-7-16(15)21/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIVSAJWGJMMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2,5-dimethyl-3-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B471678.png)
![4-butoxy-N-(4-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B471679.png)
![2-fluoro-N-[4-[4-methyl-5-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B471681.png)
![N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B471687.png)
![Methyl [(6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B471698.png)
![4-{3-[(2-Fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B471699.png)


![2-(3-bromo-4,5-dimethoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B471724.png)

![N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B471746.png)
![N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B471759.png)
![3-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B471768.png)